4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
描述
属性
IUPAC Name |
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-2-3-14-29-20-10-8-17(9-11-20)22(28)25-19-7-4-6-18(15-19)21-16-27-13-5-12-24-23(27)26-21/h4-13,15-16H,2-3,14H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINCFXHWXWFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The target compound can be dissected into three primary components (Fig. 1):
- 4-Butoxybenzoyl group : Introduced via Friedel-Crafts acylation or nucleophilic substitution.
- Imidazo[1,2-a]pyrimidine core : Synthesized through cyclocondensation of aminopyrimidines with α-haloketones.
- Phenyl linker : Facilitates amide bond formation between the benzamide and heterocyclic moieties.
Stepwise Synthesis Protocol
Synthesis of 4-Butoxybenzoic Acid
4-Hydroxybenzoic acid undergoes alkylation with 1-bromobutane in the presence of K₂CO₃ (DMF, 80°C, 12 h), yielding 4-butoxybenzoic acid (78–82% yield). The butoxy group enhances lipophilicity, critical for subsequent coupling reactions.
Activation to 4-Butoxybenzoyl Chloride
Treatment with thionyl chloride (SOCl₂, reflux, 3 h) converts the carboxylic acid to its acyl chloride derivative. Excess SOCl₂ is removed under vacuum to prevent side reactions during amidation.
Preparation of 3-Amino-phenylimidazo[1,2-a]pyrimidine
Aminopyrimidine derivatives react with α-bromoketones in ethanol under reflux (6 h), forming the imidazo[1,2-a]pyrimidine scaffold. Sodium acetate (1.5 eq) accelerates cyclization, achieving 85–89% yields. Computational studies confirm this pathway proceeds via a Michael addition-cyclization mechanism (ΔG = −3.02 kcal/mol).
Amide Bond Formation
The acyl chloride reacts with 3-amino-phenylimidazo[1,2-a]pyrimidine in dry THF using triethylamine (TEA) as a base (0°C → RT, 24 h). Coupling agents like HATU improve yields (92%) by minimizing racemization.
Reaction Mechanism and Kinetic Studies
Cyclization Pathway
Density functional theory (DFT) calculations reveal that imidazo[1,2-a]pyrimidine formation proceeds through two intermediates (Fig. 2):
- Intermediate A : Michael adduct (ΔG = −0.23 kcal/mol).
- Intermediate B : Cyclized product (ΔG = −3.02 kcal/mol).
Ethanol stabilizes transition states via hydrogen bonding, while excess NaOAc shifts equilibrium toward product formation.
Optimization and Process Parameters
Critical Reaction Variables
Yield Comparison Across Methods
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Butoxybenzoic Acid | 82 | 98.5 |
| Acyl Chloride | 95 | 99.0 |
| Imidazo[1,2-a]pyrimidine | 89 | 97.8 |
| Final Amidation | 92 | 98.2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial and Environmental Considerations
- Scale-Up Challenges : Exothermic amidation requires controlled addition of acyl chloride to prevent thermal runaway.
- Green Chemistry : Subcritical water as a solvent reduces ethanol usage by 40% without compromising yield.
化学反应分析
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Coupling reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-nitrogen bonds
科学研究应用
The compound has shown promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that imidazopyrimidine derivatives exhibit significant antimicrobial properties. A study involving a series of imidazo[1,2-a]pyrimidine derivatives demonstrated their effectiveness against various bacterial strains. The synthesized compounds were evaluated for their in vitro antibacterial activity, revealing that certain derivatives displayed potent effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
In addition to its antimicrobial properties, the compound's structural analogs have been studied for their anticancer potential. Certain derivatives have been found to inhibit the growth of cancer cell lines effectively. For instance, compounds with similar imidazo[1,2-a]pyrimidine structures exhibited cytotoxicity against colorectal carcinoma cell lines with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.85 | HCT116 (Colorectal) |
| Compound E | 4.53 | HCT116 (Colorectal) |
In Silico Studies
Computational studies have also been employed to predict the binding interactions and stability of this compound with biological targets such as enzymes involved in cancer progression or bacterial resistance mechanisms. Molecular docking simulations provide insights into how structural modifications can enhance biological activity and selectivity .
Case Studies
Several case studies highlight the efficacy of imidazopyrimidine derivatives in clinical settings:
- Antibacterial Efficacy : A study reported that a specific derivative exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent for treating infections caused by multi-drug resistant organisms.
- Cancer Treatment : Another investigation focused on the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules involved in cell proliferation.
作用机制
The mechanism of action of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific biological context .
相似化合物的比较
Compound BG16286 (4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide)
- Key Differences : Replaces the imidazo[1,2-a]pyrimidine with a pyrido[1,2-a]pyrimidine core containing a methyl and oxo group at positions 2 and 4, respectively.
- These modifications could alter binding kinetics compared to the imidazo[1,2-a]pyrimidine system in the target compound .
CM627738 (4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide)
- CAS : 946381-32-3. Shares the same pyrido[1,2-a]pyrimidine core as BG16286 but includes a methyl group.
- Molecular Weight : 351.399 g/mol, slightly lower than the target compound due to differences in heterocyclic substitution .
Brominated Imidazo[1,2-a]pyridine Derivatives
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide
- Key Differences : Substitutes the pyrimidine ring with a brominated imidazo[1,2-a]pyridine and adds a fluorine atom to the phenyl group.
- Implications: Bromine increases molecular weight (MW ~420 g/mol) and may enhance halogen bonding. Fluorine improves metabolic stability and membrane permeability, suggesting this derivative could exhibit superior pharmacokinetics compared to the non-halogenated target compound .
Pharmacologically Characterized Allosteric Modulators
Fenobam (N-(3-chlorophenyl)-3-[(2E)-1-methyl-4-oxoimidazo[1,2-a]pyridin-2-ylidene]urea)
- Key Differences : Replaces the benzamide with a urea linker and incorporates a chlorophenyl group.
- Fenobam’s activity as an mGlu5 receptor antagonist highlights the importance of the imidazo[1,2-a]pyridine core in neurological targets, a property that may extend to the target compound .
MPEP (2-methyl-6-(phenylethynyl)pyridine)
- Key Differences : A simpler pyridine derivative lacking the benzamide and imidazo[1,2-a]pyrimidine groups.
- Implications : MPEP’s efficacy as an mGlu5 antagonist suggests that structural simplification can retain activity but may reduce selectivity compared to the more complex target compound .
生物活性
Overview
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O, with a molecular weight of approximately 320.39 g/mol. The structure features a butoxy group, an imidazo[1,2-a]pyrimidine core, and a phenyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzyme activities and modulate receptor signaling pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound can inhibit enzymes related to inflammatory responses and cancer progression.
- Receptor Modulation : It may interact with various receptors that are involved in cellular signaling pathways.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study : A study evaluating the compound's efficacy in various cancer cell lines showed that it reduced cell viability significantly compared to control groups. The IC50 values ranged from 5 to 10 µM across different types of cancer cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo[1,2-a]pyrimidine core and substituents like the butoxy group significantly influence the biological activity. For instance:
- Alkyl Substituents : Variations in the length and branching of alkyl chains have been shown to enhance anticancer activity.
- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can modulate the compound's potency.
Comparative Analysis with Similar Compounds
A comparative analysis with other imidazo[1,2-a]pyrimidine derivatives reveals variations in biological activity based on structural differences:
| Compound Name | Activity Profile |
|---|---|
| 4-methoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | Stronger anticancer activity |
| 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | Higher antimicrobial potency |
| 4-propoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | Enhanced selectivity towards specific targets |
常见问题
What are the key synthetic challenges in preparing 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis Protocol Design
The compound’s synthesis involves multi-step reactions, including imidazo[1,2-a]pyrimidine core formation, benzamide coupling, and functional group modifications. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns during imidazo[1,2-a]pyrimidine ring formation .
- Coupling Efficiency : Optimizing the reaction between 3-aminoimidazo[1,2-a]pyrimidine derivatives and 4-butoxybenzoyl chloride. Use of coupling agents like EDCI/HOBt improves yields .
- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete reactions.
Advanced Research Focus : Reaction Optimization
Microwave-assisted synthesis (e.g., 80°C, DMF solvent, 30 min) enhances reaction rates and reduces side products compared to conventional heating . Solvent polarity and base selection (e.g., K₂CO₃ vs. NaH) significantly influence yields in benzamide coupling steps .
How do structural modifications (e.g., substituents on the benzamide or imidazo[1,2-a]pyrimidine) influence biological activity?
Basic Research Focus : Structure-Activity Relationship (SAR) Trends
- Benzamide Substituents : Electron-withdrawing groups (e.g., fluoro, nitro) enhance binding to kinase targets (e.g., Fyn kinase) by increasing electrophilicity .
- Imidazo[1,2-a]pyrimidine Modifications : Methyl or phenyl groups at the 2-position improve metabolic stability .
Advanced Research Focus : Quantitative SAR (QSAR) Modeling
Computational studies using DFT (B3LYP/6-311++G(d,p)) reveal that substituents altering HOMO-LUMO gaps correlate with anti-inflammatory activity. For example, trifluoromethyl groups lower LUMO energy, enhancing electron acceptor capacity .
What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Basic Research Focus : Structural Confirmation
- ¹H/¹³C NMR : Key signals include:
- Imidazo[1,2-a]pyrimidine protons: δ 8.2–8.5 ppm (aromatic), δ 2.3 ppm (CH₃ substituents) .
- Benzamide carbonyl: δ 167–170 ppm in ¹³C NMR .
- LC-MS : Molecular ion peaks at m/z 420–430 (M+H⁺) confirm molecular weight .
Advanced Research Focus : Advanced Spectroscopic Validation
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Confirms spatial arrangement of the butoxy group and imidazo[1,2-a]pyrimidine moiety .
How can contradictory biological activity data across studies be resolved?
Basic Research Focus : Experimental Reprodubility
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antifungal activity testing, as seen in imidazo[1,2-a]pyridine derivatives .
- Control Compounds : Include reference drugs (e.g., Aspirin for anti-inflammatory assays) to calibrate activity thresholds .
Advanced Research Focus : Mechanistic Studies
Contradictions in kinase inhibition (e.g., Fyn vs. VEGF receptor selectivity) may arise from assay conditions (e.g., ATP concentration). Use in silico docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
What computational methods are effective for predicting pharmacokinetic properties?
Advanced Research Focus : ADMET Profiling
- SwissADME : Predicts moderate bioavailability (LogP ~3.5) due to the butoxy group’s hydrophobicity .
- CYP450 Inhibition : Imidazo[1,2-a]pyrimidine derivatives show potential CYP3A4 interactions, requiring metabolic stability assays .
How does the compound’s stability vary under different storage conditions?
Basic Research Focus : Stability Screening
- Thermal Stability : Degrades at >100°C (TGA data). Store at -20°C in amber vials .
- pH Sensitivity : Stable at pH 5–7; hydrolyzes in alkaline conditions (pH >9) due to benzamide cleavage .
Advanced Research Focus : Degradation Pathway Analysis
LC-MS/MS identifies degradation products (e.g., free benzamide acid) under oxidative stress (H₂O₂ exposure) .
What are the compound’s potential off-target effects in biological assays?
Advanced Research Focus : Selectivity Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
